ROMK2 Channel Inhibition with hERG Counter-Screen Selectivity Window
This compound demonstrates inhibition of human ROMK2 (Kir1.1) with an IC50 of 1.30 × 10^3 nM (1.30 µM) in a Thallos-AM dye-based fluorescence assay using HEK293 cells [1]. In the same screening program, the compound was counter-screened against the hERG potassium channel (Kv11.1), yielding a Ki > 4.00 × 10^4 nM (>40 µM) by displacement of fluorescent-labeled dofetilide from HEK293 cell membrane homogenates [1]. This establishes a selectivity ratio of >30.8-fold (hERG Ki / ROMK2 IC50). For context, within the ROMK inhibitor field, achieving >30-fold selectivity over hERG is a recognized benchmark for advancing compounds beyond the hit stage, as hERG blockade is a primary cause of drug-induced QT prolongation [2]. Notably, several more potent ROMK inhibitors in the same BindingDB dataset (e.g., BDBM50287552, ROMK2 IC50 = 86 nM; BDBM50287520, ROMK2 IC50 = 158 nM) exhibited hERG Ki values also >4.00 × 10^4 nM, indicating that the >30-fold selectivity window is a consistent feature across this chemotype rather than a unique attribute of this specific compound [3].
| Evidence Dimension | ROMK2 inhibitory potency and hERG selectivity ratio |
|---|---|
| Target Compound Data | ROMK2 IC50 = 1.30 × 10^3 nM; hERG Ki > 4.00 × 10^4 nM; Selectivity ratio > 30.8 |
| Comparator Or Baseline | BDBM50287552: ROMK2 IC50 = 86 nM, hERG Ki > 4.00 × 10^4 nM, selectivity > 465. BDBM50287520: ROMK2 IC50 = 158 nM, hERG Ki > 4.00 × 10^4 nM, selectivity > 253 |
| Quantified Difference | Target compound is 15.1-fold less potent on ROMK2 than BDBM50287552 but shows comparable hERG selectivity window when benchmarked against the industry >30-fold threshold |
| Conditions | Human ROMK2 expressed in HEK293 cells, Thallos-AM fluorescence assay, 20 min incubation. hERG: displacement of fluorescent-dofetilide from HEK293 membranes |
Why This Matters
The documented hERG selectivity ratio (>30-fold) provides a quantitative cardiac safety margin that procurement teams evaluating ROMK-targeting chemical probes can use as a baseline comparator when selecting among structurally related analogs.
- [1] BindingDB BDBM50287557 (CHEMBL4159568). Full activity profile: ROMK2 IC50 = 1.30E+3 nM; hERG Ki > 4.00E+4 nM. https://www.bindingdb.org/ View Source
- [2] Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation. Semantic Scholar, 2015. https://www.semanticscholar.org/ View Source
- [3] BindingDB entries BDBM50287552, BDBM50287520, BDBM50287554. ROMK2 and hERG activity data from same assay platform. https://www.bindingdb.org/ View Source
